
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone
Overview
Description
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a heterocyclic aromatic compound featuring a pyridine ring substituted with a difluoromethoxy group and an ethanone moiety. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the difluoromethoxy group and the ethanone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group onto the pyridine ring.
Ethanone Moiety Addition:
Chemical Reactions Analysis
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The difluoromethoxy group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of difluoromethoxy-substituted pyridines with biological targets.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The ethanone moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound features a trifluoromethyl group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
1-(6-(Methoxy)pyridin-3-yl)ethanone: The presence of a methoxy group instead of a difluoromethoxy group can significantly impact the compound’s biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(difluoromethoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5(12)6-2-3-7(11-4-6)13-8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKOGOMMONSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735997 | |
| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198166-10-7 | |
| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)
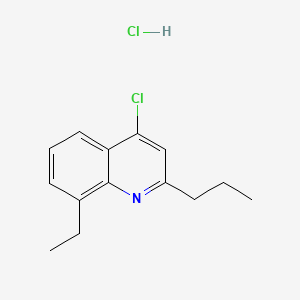
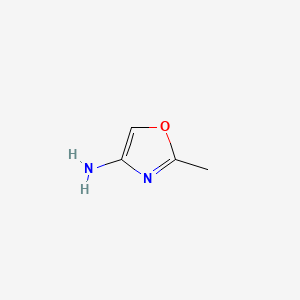


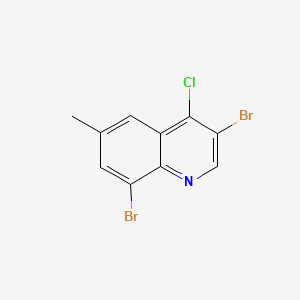
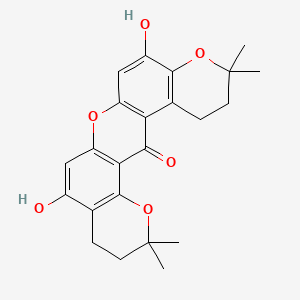

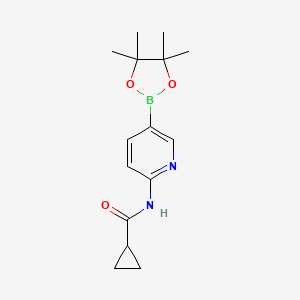
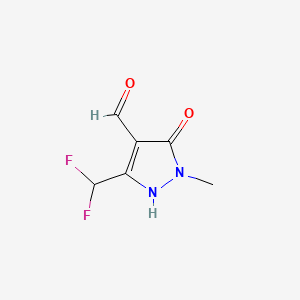
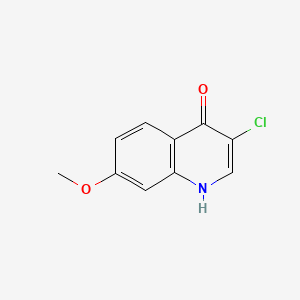
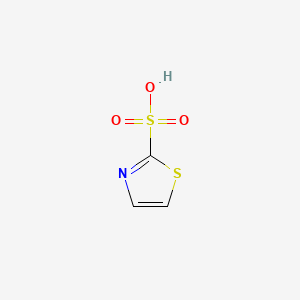
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
